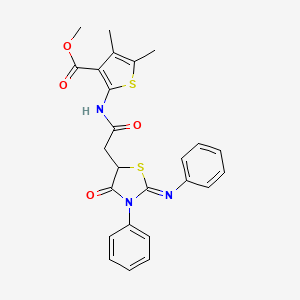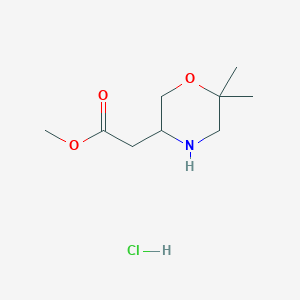
Methyl 2-(6,6-dimethylmorpholin-3-yl)acetate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(6,6-dimethylmorpholin-3-yl)acetate;hydrochloride” is a chemical compound with the CAS Number: 2470436-53-2 . It has a molecular weight of 223.7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO3.ClH/c1-9(2)6-10-7(5-13-9)4-8(11)12-3;/h7,10H,4-6H2,1-3H3;1H . This indicates that the compound has a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The ring is substituted with two methyl groups and an acetate group .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 223.7 .Wissenschaftliche Forschungsanwendungen
Chemical Multitalent in Heterocyclic Syntheses
Methyl 2-(6,6-dimethylmorpholin-3-yl)acetate;hydrochloride and related compounds are utilized as versatile intermediates in chemical syntheses, particularly in constructing valuable heterocyclic building blocks. For instance, dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate has been synthesized for stereoselective CC bond formation, showcasing its potential as a "chemical multitalent" by easily transforming into heterocyclic scaffolds like methyl [(2R,3S)-3-hydroxy-5-oxopyrrolidin-2-yl]acetate and others (G. Pandey, A. Gaikwad, S. Gadre, 2012).
Advancements in Antifungal Agents
Research into 2-(2-oxo-morpholin-3-yl)-acetamide derivatives has identified these compounds as promising antifungal agents, with efficacy against a range of fungi including Candida and Aspergillus species. The introduction of a gem-dimethyl on the 6-position significantly improved plasmatic stability while maintaining antifungal activity, leading to the discovery of compounds with potential clinical applications (D. Bardiot et al., 2015).
Bioactive Ionic Liquids Research
Morpholinium-based compounds, such as those derived from acetylcholine, are studied for their role as bioactive ionic liquids, indicating the broad applicability of morpholinium derivatives in biomedical sciences. This research underscores the potential of morpholinium compounds in mimicking biological functions and contributing to drug development (S. Adamovich et al., 2012).
Synthesis of N-methylmorpholine
In the production of N-methylmorpholine, a precursor for N-methylmorpholine-N-oxide used in cellulose dissolution and fine organic synthesis, waste-free technology has been described, showcasing the industrial and environmental significance of morpholine derivatives in manufacturing processes (A. Markosyan et al., 2013).
Enhancement of Ethanol Production
Novel morpholinium ionic liquids, including morpholinium acetates, have been applied in the pretreatment of rice straw for ethanol production, illustrating the role of morpholinium compounds in enhancing biofuel technologies. These compounds offer a less toxic and more cost-effective alternative to traditional ionic liquids, improving the efficiency of lignocellulose pretreatment and ethanol yield (Soran Kahani et al., 2017).
Wirkmechanismus
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Eigenschaften
IUPAC Name |
methyl 2-(6,6-dimethylmorpholin-3-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-9(2)6-10-7(5-13-9)4-8(11)12-3;/h7,10H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXDXSVXPRLGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(CO1)CC(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6,6-dimethylmorpholin-3-yl)acetate;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2783978.png)

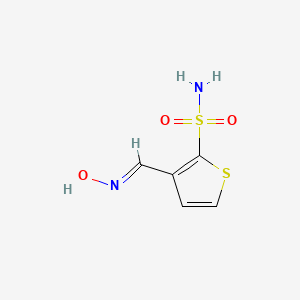

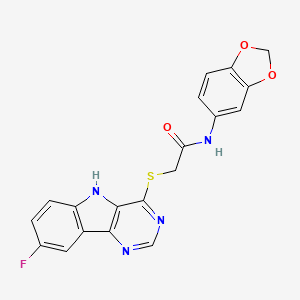
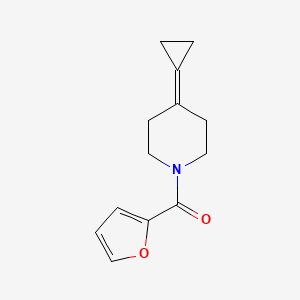
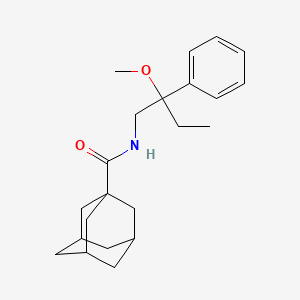
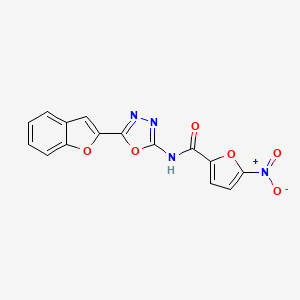
![3-Tert-butyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2783993.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B2783994.png)
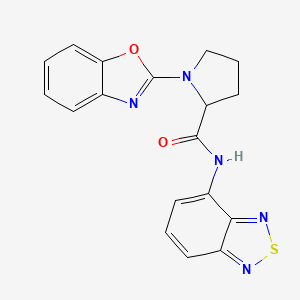
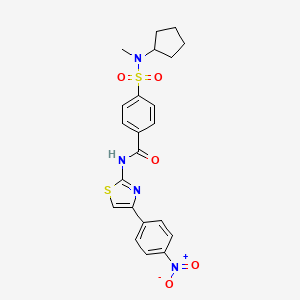
![4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine](/img/structure/B2784000.png)
